molecular formula C8H10BClO2 B1393665 (4-Chloro-2,6-dimethylphenyl)boronic acid CAS No. 1027045-31-3

(4-Chloro-2,6-dimethylphenyl)boronic acid

Cat. No.: B1393665
CAS No.: 1027045-31-3
M. Wt: 184.43 g/mol
InChI Key: FVASMUNXBUYNIX-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chlorine and methyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2,6-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its storage temperature is recommended to be between 2-8°C in a dry environment . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature and humidity . Therefore, it’s recommended to store the compound in a dry environment at a temperature between 2-8°C . Furthermore, the SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively used in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-dimethylphenyl)boronic acid typically involves the reaction of 4-chloro-2,6-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison: (4-Chloro-2,6-dimethylphenyl)boronic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2,6-dimethylphenylboronic acid, the chlorine substituent in this compound can provide additional sites for substitution reactions. Similarly, compared to 4-chlorophenylboronic acid, the presence of methyl groups can enhance steric effects and potentially alter the compound’s behavior in catalytic processes .

Properties

IUPAC Name

(4-chloro-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASMUNXBUYNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681868
Record name (4-Chloro-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027045-31-3
Record name (4-Chloro-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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